molecular formula C7H14ClNO B561291 1-(Piperidin-2-yl)ethanone hydrochloride CAS No. 106318-66-5

1-(Piperidin-2-yl)ethanone hydrochloride

Cat. No.: B561291
CAS No.: 106318-66-5
M. Wt: 163.645
InChI Key: GIEAHXNYUNRUDM-UHFFFAOYSA-N
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Description

“1-(Piperidin-2-yl)ethanone hydrochloride” is a chemical compound with the molecular formula C7H14ClNO . It has a molecular weight of 163.64 g/mol . The compound is also known by several synonyms, including “1-PIPERIDIN-2-YL-ETHANONE HYDROCHLORIDE” and “1-piperidin-2-ylethanone;hydrochloride” among others .


Molecular Structure Analysis

The InChI code for “this compound” is InChI=1S/C7H13NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h7-8H,2-5H2,1H3;1H . The Canonical SMILES string is CC(=O)C1CCCCN1.Cl . These codes provide a textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 163.64 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 163.0763918 g/mol . The topological polar surface area is 29.1 Ų . The compound has a heavy atom count of 10 .

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Piperidine derivatives participate in nucleophilic aromatic substitution reactions, which are fundamental in organic synthesis. A study by Pietra and Vitali (1972) demonstrates how piperidine interacts with nitro-aromatic compounds to produce substituted benzene derivatives, a reaction crucial for synthesizing various organic molecules (Pietra & Vitali, 1972).

Therapeutic Potential in Alzheimer's Disease

Donepezil, a piperidine derivative, is recognized for its efficacy in treating Alzheimer’s disease, showcasing the therapeutic relevance of piperidine structures in neurodegenerative disorders. Donepezil's mechanism, pharmacokinetics, and clinical benefits are extensively reviewed, highlighting its significance in medical research (Román & Rogers, 2004).

Ethnobotanical and Phytochemical Studies

Research on ethnobotanical properties and phytochemical analyses of plants reveals the presence of piperidine alkaloids, emphasizing their importance in traditional medicine and pharmacology. These studies provide a foundation for exploring piperidine derivatives in natural products and their potential health benefits (Thakre Rushikesh et al., 2016).

Pharmacological Diversity

The pharmacological spectrum of piperidine derivatives is vast, including activities such as anticonvulsant, antimicrobial, and immunomodulatory effects. Piperine, for instance, is a piperidine alkaloid with numerous bioactive properties, illustrating the compound's role in enhancing health and treating various conditions (Stojanović-Radić et al., 2019).

Drug Development and Synthesis

Piperazine derivatives, closely related to piperidine structures, are integral in developing therapeutic drugs, highlighting the importance of these compounds in medicinal chemistry. Their role in creating drugs for diverse therapeutic uses further underscores the significance of piperidine derivatives in pharmaceutical research (Rathi et al., 2016).

Future Directions

The future directions for “1-(Piperidin-2-yl)ethanone hydrochloride” are not explicitly mentioned in the search results. Given the biological properties of related piperidone compounds , potential areas of interest could include further exploration of its biological activities and potential applications in medicinal chemistry.

Properties

IUPAC Name

1-piperidin-2-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h7-8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEAHXNYUNRUDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695828
Record name 1-(Piperidin-2-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106318-66-5
Record name 1-(Piperidin-2-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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